molecular formula C14H7ClN2S B14698757 Acridine, 2-chloro-9-isothiocyanato- CAS No. 24698-84-8

Acridine, 2-chloro-9-isothiocyanato-

Cat. No.: B14698757
CAS No.: 24698-84-8
M. Wt: 270.7 g/mol
InChI Key: ZWGNEHLMAQDQND-UHFFFAOYSA-N
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Description

Acridine, 2-chloro-9-isothiocyanato- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of acridine, 2-chloro-9-isothiocyanato- typically involves the reaction of 2-chloroacridine with thiophosgene. The reaction conditions often include the use of an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds at room temperature, and the product is purified by recrystallization .

Industrial production methods for acridine derivatives generally involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Acridine, 2-chloro-9-isothiocyanato- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acridine, 2-chloro-9-isothiocyanato- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives with potential pharmaceutical applications.

    Biology: Employed in the study of DNA intercalation and enzyme inhibition, particularly in cancer research.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.

Comparison with Similar Compounds

Acridine, 2-chloro-9-isothiocyanato- can be compared with other acridine derivatives such as:

    Amsacrine (m-AMSA): An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.

    Triazoloacridone (C-1305): A compound with potent anticancer activity and a similar mechanism of action.

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with anticancer properties.

The uniqueness of acridine, 2-chloro-9-isothiocyanato- lies in its isothiocyanate group, which provides additional reactivity and potential for forming covalent bonds with cellular targets .

Properties

CAS No.

24698-84-8

Molecular Formula

C14H7ClN2S

Molecular Weight

270.7 g/mol

IUPAC Name

2-chloro-9-isothiocyanatoacridine

InChI

InChI=1S/C14H7ClN2S/c15-9-5-6-13-11(7-9)14(16-8-18)10-3-1-2-4-12(10)17-13/h1-7H

InChI Key

ZWGNEHLMAQDQND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N=C=S

Origin of Product

United States

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